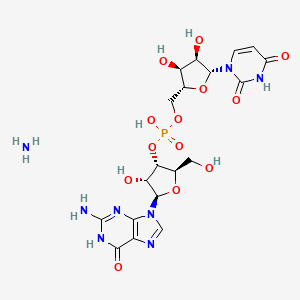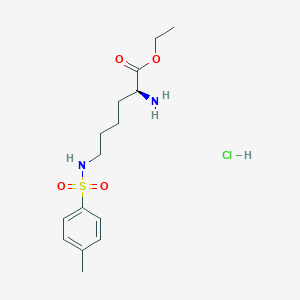
N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride: is a chemical compound with the molecular formula C15H24N2O4S · HCl and a molecular weight of 364.89 g/mol . It is commonly used in biochemical research and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride typically involves the tosylation of L-lysine followed by esterification. The reaction conditions often include the use of tosyl chloride and an appropriate base, such as pyridine, to facilitate the tosylation reaction. The esterification step involves the use of ethanol and an acid catalyst .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bond.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used.
Hydrolysis: The major products are L-lysine and ethanol.
Scientific Research Applications
Chemistry: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is used as a reagent in organic synthesis and peptide chemistry. It serves as a protecting group for the amino group of lysine, allowing for selective reactions at other functional groups .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein modifications. It is particularly useful in the study of proteases and their inhibitors .
Mechanism of Action
The mechanism of action of N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride involves its interaction with specific molecular targets, such as enzymes. The tosyl group acts as a protecting group, preventing unwanted reactions at the amino group of lysine. This allows for selective modification of other functional groups in the molecule .
Comparison with Similar Compounds
N-alpha-P-Tosyl-L-lysine methyl ester hydrochloride: This compound is similar in structure but has a methyl ester group instead of an ethyl ester group.
N-alpha-P-Tosyl-L-arginine methyl ester hydrochloride: This compound has a similar tosyl-protected structure but with arginine instead of lysine.
Uniqueness: N-epsilon-P-Tosyl-L-lysine ethyl ester hydrochloride is unique due to its specific protecting group and ester functionality, which provide distinct reactivity and selectivity in chemical reactions .
Properties
Molecular Formula |
C15H25ClN2O4S |
|---|---|
Molecular Weight |
364.9 g/mol |
IUPAC Name |
ethyl (2S)-2-amino-6-[(4-methylphenyl)sulfonylamino]hexanoate;hydrochloride |
InChI |
InChI=1S/C15H24N2O4S.ClH/c1-3-21-15(18)14(16)6-4-5-11-17-22(19,20)13-9-7-12(2)8-10-13;/h7-10,14,17H,3-6,11,16H2,1-2H3;1H/t14-;/m0./s1 |
InChI Key |
PANCUSOLRKZFFN-UQKRIMTDSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
Canonical SMILES |
CCOC(=O)C(CCCCNS(=O)(=O)C1=CC=C(C=C1)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


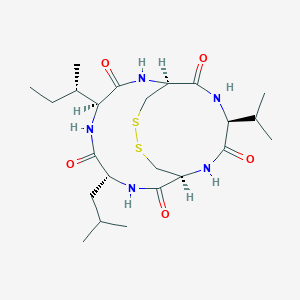
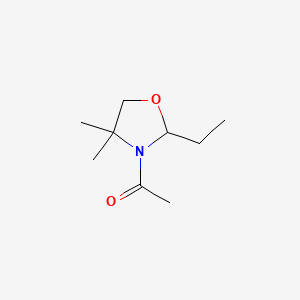
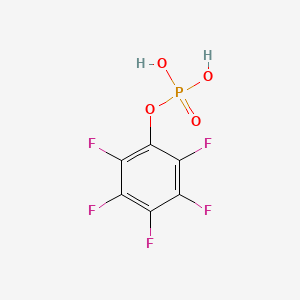
![Methyl 3-benzoyloxy-7-methoxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13829021.png)
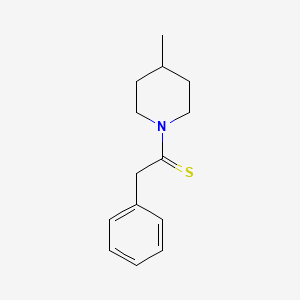
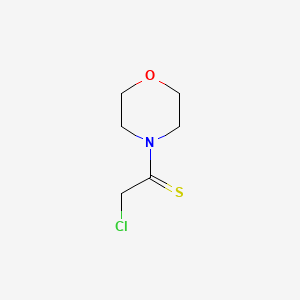
![Benzenesulfonamide,4-chloro-N-(2,5-difluorophenyl)-N-[(1R)-1-phenylethyl]-](/img/structure/B13829051.png)
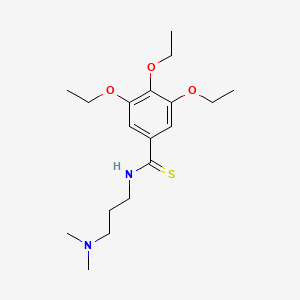
![2,2'-(Octahydro-4,7-methano-1H-indenediyl)bis[6-tert-butyl-p-cresol]](/img/structure/B13829064.png)
![(E)-but-2-enedioic acid;N-[2-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-yl-methylamino]ethyl]phenyl]formamide](/img/structure/B13829077.png)

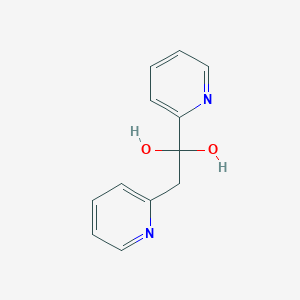
![Methyl [3-oxo-2-(2-pentynyl)cyclopentyl]acetate](/img/structure/B13829083.png)
